Tetramethylrhodamine-dUTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H52N6O19P3+ |

|---|---|

Molecular Weight |

1049.8 g/mol |

IUPAC Name |

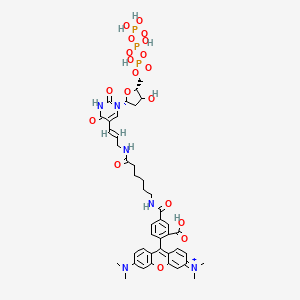

[9-[2-carboxy-4-[[6-[[(E)-3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]carbamoyl]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |

InChI |

InChI=1S/C43H51N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)29-14-11-25(19-32(29)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h8-9,11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/p+1/b9-8+/t33?,36-,38-/m1/s1 |

InChI Key |

QYCIJWQKPLPLTL-PDLAYENASA-O |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NC/C=C/C5=CN(C(=O)NC5=O)[C@H]6CC([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Spectroscopic Signature of Tetramethylrhodamine-dUTP: A Technical Guide

For researchers, scientists, and drug development professionals, a deep understanding of the spectral properties of fluorescent labels is paramount for the design and execution of robust and reproducible molecular assays. Tetramethylrhodamine-dUTP (TMR-dUTP), a key reagent for non-radioactive DNA labeling, exhibits a distinct spectroscopic profile that is critical to its application in techniques such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR.

This technical guide provides a comprehensive overview of the core spectral characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its application in a common laboratory workflow.

Core Spectral Properties of this compound

Tetramethylrhodamine (B1193902) (TMR) is a bright, orange-red fluorophore known for its high photostability. When conjugated to deoxyuridine triphosphate (dUTP), it serves as an efficient substrate for various DNA polymerases, enabling the enzymatic incorporation of the fluorescent label into DNA probes. The spectral properties of TMR-dUTP can be influenced by environmental factors such as solvent polarity, pH, and its conjugation state.[1][2] The key quantitative spectral data for TMR-dUTP and its common variants are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 545 - 553 nm | The peak wavelength of light absorbed by the fluorophore. Specific values can vary slightly between different isomers and commercial formulations. For example, Aminoallyl-dUTP-5/6-TAMRA has a λex of 545 nm[3][4], while 5-TAMRA-dUTP is cited at 553 nm[5]. |

| Emission Maximum (λem) | 575 - 577 nm | The peak wavelength of light emitted by the fluorophore after excitation. Aminoallyl-dUTP-5/6-TAMRA has a λem of 575 nm[3][4], and 5-TAMRA-dUTP is cited at 577 nm[5]. |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. A value of 90,000 L mmol⁻¹ cm⁻¹ is reported for Aminoallyl-dUTP-5/6-TAMRA[4], and 95,000 M⁻¹cm⁻¹ for 5-TAMRA NHS ester. |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The quantum yield for 5-TAMRA NHS ester is reported as 0.1. Generally, the quantum yield for TAMRA is in the range of 0.1 to 0.3[6]. |

| Fluorescence Lifetime (τ) | 0.5 - 3.0 ns | The average time the fluorophore spends in the excited state before returning to the ground state. DNA labeled with 5-carboxytetramethylrhodamine (B559615) can exhibit multiple lifetime components, typically in the ranges of 0.5-1 ns and 2.5-3 ns[1][7]. |

Experimental Protocols

Accurate determination of the spectral properties of TMR-dUTP is essential for quantitative applications. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[8][9][10][11]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

TMR-dUTP solution of unknown quantum yield

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Appropriate solvent (e.g., TE buffer, pH 7.5)

Procedure:

-

Prepare a series of dilutions for both the TMR-dUTP sample and the quantum yield standard in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the TMR-dUTP sample and the standard.

-

Calculate the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the TMR-dUTP sample using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that measures the decay of fluorescence intensity over time after excitation by a short pulse of light.[6][7][12]

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

-

-

TMR-dUTP solution

-

Appropriate solvent

Procedure:

-

Prepare a dilute solution of TMR-dUTP in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.

-

Set up the TCSPC system. The excitation source should be tuned to the absorption maximum of TMR-dUTP. The emission wavelength should be set to the fluorescence maximum.

-

Measure the instrument response function (IRF) of the system. This is typically done using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength. The IRF characterizes the time resolution of the instrument.

-

Acquire the fluorescence decay curve for the TMR-dUTP sample. Photons are collected over a period of time until a histogram of photon arrival times is built with sufficient counts for statistical analysis.

-

Analyze the decay curve. The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using fitting software to a multi-exponential decay model:

I(t) = Σ α_i * exp(-t / τ_i)

Where:

-

I(t) is the intensity at time t

-

α_i is the fractional contribution of each decay component

-

τ_i is the lifetime of each decay component

-

Application Workflow: DNA Probe Labeling and Fluorescence In Situ Hybridization (FISH)

TMR-dUTP is extensively used to generate fluorescently labeled DNA probes for visualizing specific DNA sequences within cells. The general workflow involves enzymatic incorporation of TMR-dUTP into a DNA probe, followed by hybridization of the probe to the target DNA in fixed cells.

In this workflow, a bacterial artificial chromosome (BAC) containing the DNA sequence of interest is used as a template. Through nick translation, small nicks are introduced into the DNA, and DNA Polymerase I synthesizes new DNA strands, incorporating TMR-dUTP. The resulting fluorescently labeled probe is then purified. For FISH, cells are fixed and permeabilized to allow probe entry. Both the probe and the cellular DNA are denatured to create single-stranded DNA. The labeled probe then hybridizes to its complementary sequence within the cell nucleus. After a series of washes to remove unbound probe, the sample is mounted with a counterstain like DAPI and visualized using fluorescence microscopy.

References

- 1. Fluorescence characteristics of 5-carboxytetramethylrhodamine linked covalently to the 5' end of oligonucleotides: multiple conformers of single-stranded and double-stranded dye-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Aminoallyl-dUTP-5/6-TAMRA, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. Christoph Gohlke [cgohlke.com]

- 8. empbiotech.com [empbiotech.com]

- 9. BioActs Official Website [bioacts.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Tetramethylrhodamine-dUTP: Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of Tetramethylrhodamine-dUTP (TMR-dUTP), a widely used fluorescently labeled nucleotide analog. It is designed to be a practical resource for researchers in molecular biology, cell biology, and drug discovery who utilize TMR-dUTP in various applications, including DNA labeling, fluorescence in situ hybridization (FISH), and single-molecule imaging.

Core Properties of this compound

Tetramethylrhodamine (B1193902) (TMR) is a bright and photostable fluorophore that, when conjugated to deoxyuridine triphosphate (dUTP), can be enzymatically incorporated into DNA. This allows for the fluorescent labeling of DNA for visualization and quantification.

Spectral and Physicochemical Data

The following table summarizes the key quantitative data for TMR-dUTP, essential for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~551 - 553 nm | |

| Emission Maximum (λem) | ~577 - 578 nm | |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ at 551 nm | In 0.1 M phosphate (B84403) buffer, pH 9.0.[1] |

| Molecular Weight | ~935.66 g/mol (as free acid) | [2] |

| Quantum Yield (Φ) | Not explicitly available for TMR-dUTP. Relative quantum yield of a TMR conjugate is ~0.5. | Determined relative to 5-(and-6)-carboxytetramethylrhodamine.[3] The quantum yield of rhodamine dyes can be influenced by their environment. |

| Photostability | Generally high for rhodamine dyes. | The photobleaching quantum yield for tetramethylrhodamine is in the order of 10⁻⁶ to 10⁻⁷ under low irradiance.[4][5] |

| Appearance | Clear, red solution.[1] | |

| Solubility | Miscible in water.[2] |

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section provides a detailed methodology for the accurate determination of the excitation and emission spectra of a TMR-dUTP solution using a fluorescence spectrophotometer.

Materials and Equipment

-

Fluorescence Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

TMR-dUTP solution (e.g., 1 mM stock)

-

Appropriate buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

-

Micropipettes and tips

-

Nuclease-free water

Detailed Procedure

-

Instrument Warm-up and Setup:

-

Turn on the fluorescence spectrophotometer and its light source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes to ensure a stable output.

-

Set the instrument software to the desired scan mode (excitation scan and emission scan).

-

-

Preparation of TMR-dUTP Working Solution:

-

Prepare a dilute working solution of TMR-dUTP in the desired buffer. A final concentration in the low micromolar to nanomolar range is typically sufficient. The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

To start, a 1:1000 dilution of a 1 mM stock solution to achieve a 1 µM working solution is a good starting point.

-

-

Measurement of the Emission Spectrum:

-

Set the excitation wavelength to the known absorption maximum of TMR-dUTP (~552 nm).

-

Set the emission scan range. A typical range would be from 560 nm to 700 nm.

-

Set the excitation and emission slit widths. Start with a moderate setting (e.g., 5 nm) for both. These can be adjusted to optimize the signal-to-noise ratio.

-

Fill a clean quartz cuvette with the blank buffer solution and place it in the sample holder. Perform a blank scan to subtract any background fluorescence from the solvent.

-

Replace the blank with the cuvette containing the TMR-dUTP working solution.

-

Acquire the emission spectrum. The peak of this spectrum will be the emission maximum (λem).

-

-

Measurement of the Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (e.g., ~578 nm).

-

Set the excitation scan range. A typical range would be from 450 nm to 570 nm.

-

Keep the same slit widths as for the emission scan for consistency.

-

Perform a blank scan with the buffer solution.

-

Replace the blank with the TMR-dUTP solution.

-

Acquire the excitation spectrum. The peak of this spectrum will be the excitation maximum (λex).

-

-

Data Analysis:

-

The software accompanying the spectrophotometer will typically identify the peak wavelengths for both the excitation and emission spectra.

-

Export the spectral data for further analysis and presentation.

-

Signaling Pathways and Experimental Workflows

Visualizing the principles and processes involved in fluorescence spectroscopy and its applications can aid in understanding and experimental design.

Caption: Principle of fluorescence excitation and emission.

Caption: Experimental workflow for spectral characterization.

References

- 1. custombiotech.roche.com [custombiotech.roche.com]

- 2. Spectroscopic characterization of fluorescein- and tetramethylrhodamine-labeled oligonucleotides and their complexes with a DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Applications of TAMRA-dUTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Tetramethylrhodamine-dUTP (TAMRA-dUTP), a widely used fluorescently labeled nucleotide analog. It is designed to be a valuable resource for researchers in molecular biology, genomics, and drug development who utilize fluorescence-based detection methods.

Core Chemical Structure of TAMRA-dUTP

TAMRA-dUTP is a modified deoxyuridine triphosphate (dUTP) molecule that is covalently attached to a TAMRA (Tetramethylrhodamine) fluorophore. This conjugation allows for the enzymatic incorporation of the fluorescent label into newly synthesized DNA strands, enabling their detection and quantification. The molecule consists of three key components:

-

Deoxyuridine Triphosphate (dUTP): A pyrimidine (B1678525) nucleotide that is an analog of deoxythymidine triphosphate (dTTP).[1] During DNA synthesis, DNA polymerases can incorporate dUTP in place of dTTP, as it also pairs with deoxyadenosine (B7792050) triphosphate (dATP).[1] The dUTP moiety provides the substrate for enzymatic incorporation into a growing DNA chain.

-

TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye. TAMRA exists as two isomeric forms, 5-TAMRA and 6-TAMRA, which have very similar spectral properties.[2][3] It is a popular fluorophore for a variety of bioconjugation applications due to its high extinction coefficient and good quantum yield.[4]

-

Aminoallyl Linker: A flexible linker arm that connects the dUTP to the TAMRA dye. The most common linkage strategy involves an aminoallyl group attached to the C5 position of the uracil (B121893) base.[5][6] This linker provides spatial separation between the nucleotide and the bulky fluorophore, which is crucial for efficient enzymatic incorporation by DNA polymerases.[5][6]

The synthesis of TAMRA-dUTP is typically achieved by reacting an amine-modified dUTP, such as 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aminoallyl-dUTP), with an amine-reactive derivative of TAMRA, such as TAMRA-N-succinimidyl ester (TAMRA-NHS ester).[7][8] This reaction forms a stable amide bond between the aminoallyl linker and the TAMRA molecule.[8]

Below is a diagram illustrating the synthesis of TAMRA-dUTP.

Quantitative Data

The following table summarizes the key quantitative properties of a commercially available Aminoallyl-dUTP-5/6-TAMRA conjugate.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₀N₅O₁₈P₃ (free acid) | [5] |

| Molecular Weight | 935.66 g/mol (free acid) | [5] |

| Purity | ≥ 95% (HPLC) | [5] |

| Appearance | Pink to red solution | [5] |

| Excitation Maximum (λabs) | 545 nm | [5] |

| Emission Maximum (λem) | 575 nm | [5] |

| Molar Extinction Coefficient (ε) | 90,000 L·mol⁻¹·cm⁻¹ (at 545 nm in Tris-HCl, pH 7.5) | [5] |

Experimental Protocols

TAMRA-dUTP is a versatile reagent used in a variety of molecular biology techniques for the fluorescent labeling of DNA. Below are detailed protocols for its use in Polymerase Chain Reaction (PCR) and Fluorescence in situ Hybridization (FISH).

DNA Probe Labeling by PCR

This protocol describes the generation of TAMRA-labeled DNA probes through PCR. The labeled dUTP is incorporated into the amplicons during the extension phase.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase and corresponding 10x PCR buffer

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP

-

TAMRA-dUTP solution (e.g., 1 mM)

-

Nuclease-free water

-

Thermocycler

-

(Optional) PCR purification kit

Procedure:

-

Reaction Setup: On ice, prepare a PCR master mix. For a single 20 µL reaction, the components are typically as follows:

| Component | Volume | Final Concentration |

| 10x PCR Buffer | 2 µL | 1x |

| 25 mM MgCl₂ | 2 µL | 2.5 mM |

| 10 mM dATP | 0.4 µL | 200 µM |

| 10 mM dCTP | 0.4 µL | 200 µM |

| 10 mM dGTP | 0.4 µL | 200 µM |

| 10 mM dTTP | 0.2 µL | 100 µM |

| 1 mM TAMRA-dUTP | 0.4 µL | 20 µM |

| 10 µM Forward Primer | 1 µL | 0.5 µM |

| 10 µM Reverse Primer | 1 µL | 0.5 µM |

| DNA Template (1-10 ng/µL) | 1 µL | 50-500 pg/µL |

| Taq DNA Polymerase (5 U/µL) | 0.2 µL | 1 U |

| Nuclease-free water | to 20 µL |

-

Thermocycling: Transfer the PCR tubes to a thermocycler and perform the following program:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | 30-35 |

| Annealing | 55-65°C* | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analysis and Purification (Optional): The labeled PCR product can be visualized on an agarose (B213101) gel under UV or blue light excitation. If necessary, unincorporated TAMRA-dUTP can be removed using a PCR purification kit.

Troubleshooting:

-

No or low amplification:

-

Decrease the concentration of TAMRA-dUTP.

-

Optimize the annealing temperature.

-

Ensure the quality of the DNA template and primers.

-

-

Smearing on the gel:

-

Optimize the MgCl₂ concentration.

-

Reduce the number of PCR cycles.

-

Fluorescence in situ Hybridization (FISH)

This protocol outlines the use of a TAMRA-labeled DNA probe for the detection of specific DNA sequences in fixed cells or tissues.

Materials:

-

Slides with fixed cells or tissue sections

-

TAMRA-labeled DNA probe

-

Hybridization buffer (e.g., 50% formamide (B127407), 10% dextran (B179266) sulfate, 2x SSC)

-

Wash buffers (e.g., 50% formamide in 2x SSC; 0.1x SSC)

-

DAPI counterstain

-

Antifade mounting medium

-

Coverslips

-

Humidified chamber

-

Water bath or incubator

Procedure:

-

Pretreatment of Slides:

-

Denaturation:

-

Prepare the hybridization mix containing the TAMRA-labeled probe (typically 1-10 ng/µL).

-

Apply the hybridization mix to the slide and cover with a coverslip.

-

Denature the cellular DNA and the probe by incubating the slides at 75-80°C for 5-10 minutes.[10]

-

-

Hybridization:

-

Post-Hybridization Washes:

-

Carefully remove the coverslips.

-

Wash the slides in 50% formamide/2x SSC at 45°C for 15 minutes.[11]

-

Wash in 2x SSC at 45°C for 15 minutes.

-

Wash in 0.1x SSC at 60°C for 15 minutes.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an antifade mounting medium.

-

-

Visualization:

-

Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for TAMRA (orange-red) and DAPI (blue).

-

Troubleshooting:

-

Weak or no signal:

-

Increase the probe concentration.

-

Optimize the denaturation time and temperature.

-

Ensure proper slide pretreatment.

-

-

High background:

-

Increase the stringency of the post-hybridization washes (e.g., higher temperature or lower salt concentration).

-

Ensure that the probe is purified from unincorporated TAMRA-dUTP.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using TAMRA-dUTP in a DNA labeling and detection experiment, such as FISH.

References

- 1. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Direct TAMRA-dUTP labeling of M. tuberculosis genes using loop-mediated isothermal amplification (LAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Aminoallyl-dUTP-5/6-TAMRA, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

- 9. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 10. abyntek.com [abyntek.com]

- 11. abcam.com [abcam.com]

The Core Principles of Fluorescent Nucleotide Labeling: An In-depth Technical Guide

This guide provides a comprehensive overview of the principles, methods, and applications of fluorescent nucleotide labeling. Tailored for researchers, scientists, and drug development professionals, it delves into the core mechanisms of attaching fluorescent reporters to nucleic acids and their subsequent use in a variety of molecular biology techniques.

Fundamental Principles of Fluorescent Labeling

Fluorescent labeling of nucleic acids is a cornerstone of modern molecular biology, enabling the detection and quantification of specific DNA or RNA sequences. The process involves attaching a fluorophore, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength, to a nucleotide.[] This introduction of a fluorescent signal allows researchers to visualize and track nucleic acids in both in vitro and in vivo applications.[]

The core of this technology lies in the enzymatic incorporation of these modified nucleotides into DNA or RNA strands.[][3] Alternatively, chemical methods can be employed to attach fluorophores to nucleic acids.[4][5] The choice of method depends on the specific application, the desired labeling density, and the nature of the nucleic acid to be labeled.

There are two primary strategies for fluorescently labeling nucleic acids: direct and indirect labeling.

-

Direct Labeling: In this approach, nucleotides are directly conjugated to a fluorophore. These fluorescently labeled nucleotides are then incorporated into a nucleic acid probe by enzymes such as DNA or RNA polymerases.[3][6] This method is straightforward and allows for the direct detection of the target sequence.

-

Indirect Labeling: This method involves incorporating a nucleotide modified with a hapten (a small molecule that can elicit an immune response), such as biotin (B1667282) or digoxigenin, into the nucleic acid probe.[7][8] The labeled probe is then detected by a fluorescently tagged binding partner, such as streptavidin or an anti-hapten antibody.[7] This two-step process can provide signal amplification.

Enzymatic Labeling Methodologies

Several enzymatic methods are commonly used to incorporate fluorescently labeled nucleotides into nucleic acids. The choice of enzyme and technique is critical and depends on the starting material and the intended application. The efficiency of incorporation can be influenced by the specific DNA polymerase, the fluorophore, and the linker arm connecting the fluorophore to the nucleotide.[9][10]

Nick Translation

Nick translation is a method used to label double-stranded DNA. The process utilizes DNase I to introduce single-stranded breaks ("nicks") in the DNA backbone. DNA Polymerase I then binds to these nicks and sequentially adds labeled nucleotides from the 3'-hydroxyl end while its 5'→3' exonuclease activity removes the existing nucleotides.

Random Priming

Random priming is a versatile method for labeling DNA fragments of at least 100-200 base pairs.[11] The DNA is first denatured into single strands. A mixture of random oligonucleotides (typically hexamers or nonamers) is then annealed to the template DNA at multiple sites.[12][13][14][15] The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, incorporating fluorescently labeled dNTPs to create a labeled complementary strand.[12][14]

Polymerase Chain Reaction (PCR) Labeling

PCR labeling allows for the simultaneous amplification and labeling of a specific DNA sequence. This is achieved by including fluorescently labeled dNTPs in the PCR reaction mixture. Thermostable DNA polymerases, such as Taq polymerase, incorporate these labeled nucleotides into the newly synthesized DNA strands.[9] This method is highly efficient for generating large quantities of labeled probes from a small amount of template DNA.[16][17]

Common Fluorophores for Nucleotide Labeling

A wide variety of fluorescent dyes are available for labeling nucleotides, each with distinct spectral properties. The choice of fluorophore depends on the detection system, the potential for multiplexing (using multiple colors simultaneously), and the specific experimental conditions.

| Fluorophore Family | Example Dyes | Typical Excitation (nm) | Typical Emission (nm) |

| Fluorescein | FITC, FAM | ~495 | ~520 |

| Cyanine | Cy3 | ~550 | ~570 |

| Cy5 | ~650 | ~670 | |

| Rhodamine | Rhodamine, TAMRA, ROX | ~555 | ~580 |

| Alexa Fluor | Alexa Fluor 488 | 495 | 519 |

| Alexa Fluor 555 | 555 | 565 | |

| Alexa Fluor 594 | 590 | 617 | |

| Alexa Fluor 647 | 650 | 668 | |

| BODIPY | BODIPY FL | ~503 | ~512 |

Note: Excitation and emission maxima are approximate and can vary with environmental factors such as pH and solvent polarity.

Key Applications

Fluorescently labeled nucleotides are indispensable tools in a multitude of molecular biology applications.

-

Fluorescence In Situ Hybridization (FISH): FISH is a powerful technique that uses fluorescent probes to detect specific DNA or RNA sequences within the context of the cell or tissue.[18][19][20] This allows for the visualization of gene location, copy number, and chromosomal abnormalities.[19]

-

DNA Sequencing: Fluorescently labeled dideoxynucleotides are fundamental to Sanger sequencing, where each of the four bases is labeled with a different colored dye.[] In next-generation sequencing (NGS), fluorescently labeled nucleotides are used in sequencing-by-synthesis methods.[][]

-

Microarrays: In microarray analysis, fluorescently labeled cDNA, synthesized from mRNA, is hybridized to an array of known DNA sequences to measure gene expression levels.

-

Real-time PCR (qPCR): While many qPCR methods use fluorescent probes, the incorporation of fluorescently labeled nucleotides can be used to monitor DNA synthesis in real-time.[22]

Experimental Protocols

Protocol for Nick Translation Labeling of DNA

Materials:

-

DNA template (1 µg)

-

10X Nick Translation Buffer

-

DNase I (diluted)

-

DNA Polymerase I

-

Fluorescently labeled dUTP

-

Unlabeled dATP, dCTP, dGTP

-

Nuclease-free water

-

Stop buffer (e.g., 0.5 M EDTA)

Procedure:

-

In a microcentrifuge tube, combine 1 µg of the DNA template with 5 µL of 10X Nick Translation Buffer.

-

Add the desired amount of fluorescently labeled dUTP and unlabeled dNTPs. The ratio of labeled to unlabeled dUTP will determine the labeling density.

-

Add diluted DNase I and DNA Polymerase I to the reaction mixture.

-

Adjust the final volume to 50 µL with nuclease-free water.

-

Mix gently and incubate at 15°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of stop buffer.

-

The labeled probe can be purified from unincorporated nucleotides using spin column chromatography or ethanol (B145695) precipitation.

Protocol for Random Priming Labeling of DNA

Materials:

-

10X dNTP mix (with fluorescently labeled dUTP)

-

Nuclease-free water

-

Stop buffer (e.g., 0.5 M EDTA)

Procedure:

-

Add 25-50 ng of the DNA template to a microcentrifuge tube.

-

Add 2 µL of random primers.

-

Adjust the volume to 10 µL with nuclease-free water.

-

Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice.[11]

-

Add 5 µL of 10X dNTP mix containing the fluorescently labeled nucleotide.

-

Add 1 µL of Klenow fragment.

-

Mix gently and incubate at 37°C for 1-2 hours.[11]

-

Stop the reaction by adding 2 µL of stop buffer.

-

Purify the labeled probe to remove unincorporated nucleotides.

Protocol for PCR Labeling of DNA

Materials:

-

DNA template (1-10 ng)

-

Forward and reverse primers

-

10X PCR buffer

-

dNTP mix (with a partial substitution of one dNTP with its fluorescently labeled analog)

-

Thermostable DNA polymerase (e.g., Taq)

-

Nuclease-free water

Procedure:

-

Set up the PCR reaction in a thin-walled PCR tube.

-

Add the DNA template, primers, 10X PCR buffer, and the specialized dNTP mix. The concentration of the fluorescently labeled dNTP may need to be optimized.

-

Add the thermostable DNA polymerase.

-

Adjust the final volume with nuclease-free water.

-

Perform PCR using standard cycling conditions (denaturation, annealing, extension). The number of cycles can be adjusted to control the yield of the labeled product.

-

Analyze the labeled PCR product by gel electrophoresis.

-

Purify the labeled amplicon from the reaction mixture.

References

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical methods of DNA and RNA fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Labeling of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Hapten labeling of nucleic acids for immuno-polymerase chain reaction applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Directly labeled DNA probes using fluorescent nucleotides with different length linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. genelink.com [genelink.com]

- 14. Random Priming: Labeling of Purified DNA Fragments by Extension of Random Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genelink.com [genelink.com]

- 16. High Density Labeling of PCR Products with the Fluorescent Analogue tCo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescent high-density labeling of DNA: error-free substitution for a normal nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]

- 19. Fluorescence In Situ Hybridization (FISH) [genome.gov]

- 20. clinicallab.com [clinicallab.com]

- 22. Light-up nucleotide for visualization of DNA synthesis [uochb.cz]

The Core Mechanism of Tetramethylrhodamine-dUTP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-dUTP (TMR-dUTP) is a fluorescently labeled deoxyuridine triphosphate analog that serves as a critical tool in molecular biology for the non-radioactive labeling of DNA. This guide provides a comprehensive overview of the working principles of TMR-dUTP, detailed experimental protocols for its use, and quantitative data to facilitate its application in research and development. TMR-dUTP is a modified nucleotide where the fluorescent dye tetramethylrhodamine (B1193902) is attached to the C5 position of the pyrimidine (B1678525) ring of deoxyuridine triphosphate. This linkage allows for the enzymatic incorporation of the fluorescent label into a growing DNA strand, effectively replacing thymidine (B127349) triphosphate (dTTP). The resulting labeled DNA emits a bright red-orange fluorescence upon excitation, enabling its detection in a variety of applications.

The core principle behind the functionality of TMR-dUTP lies in its ability to be recognized and utilized as a substrate by various DNA-modifying enzymes.[1][2] Key enzymes such as DNA polymerases (including Taq polymerase and the Klenow fragment of E. coli DNA polymerase I), reverse transcriptases, and terminal deoxynucleotidyl transferase (TdT) can incorporate TMR-dUTP into DNA.[1][2] This enzymatic incorporation is the foundation for several widely used DNA labeling techniques, including nick translation, random primed labeling, polymerase chain reaction (PCR), and 3'-end labeling.[2]

Core Mechanism of Enzymatic Incorporation

The enzymatic incorporation of TMR-dUTP into a DNA molecule is a template-dependent process (with the exception of terminal transferase). During DNA synthesis, the DNA polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate group of the incoming TMR-dUTP and the 3'-hydroxyl group of the growing DNA strand. The selection of TMR-dUTP for incorporation is directed by the presence of an adenine (B156593) (A) base in the template strand, as TMR-dUTP serves as an analog for dTTP.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, which are essential for designing and executing experiments.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~553 nm | [3] |

| Emission Wavelength (λem) | ~577 nm | [3] |

| Molecular Weight | 990.5 g/mol | [3][4] |

| Concentration (Typical Stock) | 1 mM | [2][3] |

| Purity (HPLC) | ≥85% | [2] |

Experimental Protocols

This section provides detailed methodologies for the most common DNA labeling techniques utilizing this compound.

Nick Translation

Nick translation is a method for incorporating labeled nucleotides into double-stranded DNA. The process relies on the coordinated activities of DNase I, which introduces single-stranded nicks, and DNA Polymerase I, which both removes existing nucleotides from the nicked site (5'→3' exonuclease activity) and incorporates new, labeled nucleotides (5'→3' polymerase activity).

Materials:

-

DNA template (1 µg)

-

This compound (1 mM stock)

-

dNTP mix (without dTTP; 10 mM each of dATP, dCTP, dGTP)

-

10x Nick Translation Buffer

-

DNase I/DNA Polymerase I enzyme mix

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

Spin column for purification

Procedure:

-

In a microcentrifuge tube, combine the following on ice:

-

1 µg of DNA template

-

5 µL of 10x Nick Translation Buffer

-

1 µL of 1 mM this compound

-

1 µL of dNTP mix (without dTTP)

-

10 µL of DNase I/DNA Polymerase I enzyme mix

-

Nuclease-free water to a final volume of 50 µL.

-

-

Mix the components gently and centrifuge briefly to collect the contents.

-

Incubate the reaction at 15°C for 60-120 minutes. The optimal time may vary depending on the desired probe length.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

(Optional) To check the size of the labeled fragments, run a small aliquot on an agarose (B213101) gel. The desired size range is typically 200-500 bp.

-

Purify the labeled probe from unincorporated nucleotides using a spin column according to the manufacturer's instructions.

Random Primed Labeling

Random primed labeling is a technique for generating uniformly labeled DNA probes from a denatured DNA template. A mixture of random hexanucleotide primers anneals to the template at multiple sites, and the Klenow fragment of DNA Polymerase I extends these primers, incorporating labeled nucleotides in the process.

Materials:

-

DNA template (25-50 ng)

-

This compound (1 mM stock)

-

dNTP mix (without dTTP; 10 mM each of dATP, dCTP, dGTP)

-

10x Random Primer Mix

-

Klenow fragment (5 U/µL)

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

Spin column for purification

Procedure:

-

In a microcentrifuge tube, add 25-50 ng of DNA template. Add nuclease-free water to a total volume of 10 µL.

-

Denature the DNA by heating at 95-100°C for 5 minutes, then immediately place on ice for 5 minutes.

-

To the denatured DNA, add the following on ice:

-

2 µL of 10x Random Primer Mix

-

1 µL of 1 mM this compound

-

1 µL of dNTP mix (without dTTP)

-

1 µL of Klenow fragment

-

Nuclease-free water to a final volume of 20 µL.

-

-

Mix gently and centrifuge briefly.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purify the labeled probe using a spin column.

PCR Labeling

Fluorescently labeled DNA probes can be generated directly during PCR by including TMR-dUTP in the reaction mixture. The Taq DNA polymerase incorporates the labeled nucleotide into the amplifying DNA.

Materials:

-

DNA template (1-10 ng)

-

Forward and reverse primers (10 µM each)

-

10x PCR Buffer

-

dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)

-

This compound (1 mM stock)

-

Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water

-

PCR purification kit

Procedure:

-

Set up the PCR reaction in a PCR tube on ice. A typical 50 µL reaction is as follows:

-

5 µL of 10x PCR Buffer

-

1 µL of 10 mM dNTP mix (a 1:3 to 1:5 ratio of dTTP to TMR-dUTP is often recommended; for example, 0.5 µL of 10 mM dTTP and 1.5 µL of 1 mM TMR-dUTP)

-

1 µL of 10 µM Forward Primer

-

1 µL of 10 µM Reverse Primer

-

1-10 ng of DNA template

-

0.5 µL of Taq DNA Polymerase

-

Nuclease-free water to a final volume of 50 µL.

-

-

Perform PCR using standard cycling conditions, optimizing the annealing temperature and extension time for your specific template and primers.

-

After PCR, analyze a small aliquot of the product on an agarose gel to confirm amplification.

-

Purify the labeled PCR product using a PCR purification kit to remove unincorporated primers and nucleotides.

3'-End Labeling

3'-end labeling attaches labeled nucleotides to the 3'-hydroxyl terminus of DNA fragments. This is achieved using Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of nucleotides to the 3' end of a DNA molecule.

Materials:

-

DNA fragment (1-10 pmol)

-

5x TdT Reaction Buffer

-

This compound (1 mM stock)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

Spin column for purification

Procedure:

-

In a microcentrifuge tube, combine the following on ice:

-

1-10 pmol of DNA fragment

-

4 µL of 5x TdT Reaction Buffer

-

1 µL of 1 mM this compound

-

1 µL of TdT

-

Nuclease-free water to a final volume of 20 µL.

-

-

Mix gently and centrifuge briefly.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purify the 3'-end labeled DNA using a spin column.

Applications

TMR-dUTP labeled probes are utilized in a wide range of molecular biology applications, including:

-

Fluorescence in situ Hybridization (FISH): Labeled probes are hybridized to specific DNA or RNA sequences in cells or tissues, allowing for the visualization of chromosomal location or gene expression.[1]

-

DNA Microarrays: Labeled cDNA can be hybridized to microarrays for gene expression profiling.

-

Southern and Northern Blotting: Although less common with the advent of other techniques, fluorescently labeled probes can be used for the detection of specific DNA or RNA sequences on blots.

Conclusion

This compound is a versatile and powerful reagent for the non-radioactive labeling of DNA. Its ability to be efficiently incorporated by a variety of DNA polymerases and transferases makes it suitable for a broad spectrum of molecular biology techniques. By understanding the core principles of its enzymatic incorporation and following detailed experimental protocols, researchers can effectively generate fluorescently labeled DNA probes for a multitude of applications in basic research, diagnostics, and drug development.

References

An In-depth Technical Guide to Non-Radioactive DNA Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of non-radioactive DNA probes. It is designed to be a valuable resource for researchers and professionals in the fields of molecular biology, diagnostics, and drug development, offering detailed insights into the selection, preparation, and use of these essential tools.

Introduction to Non-Radioactive DNA Probes

Non-radioactive DNA probes are single-stranded nucleic acid fragments used to detect complementary target sequences in a sample.[1] Unlike their radioactive counterparts, these probes are labeled with molecules that can be detected through enzymatic or fluorescent methods.[2] The move away from radioactive isotopes has been driven by the desire for enhanced safety, longer probe stability, and reduced disposal costs, without compromising sensitivity.[2][3] Modern non-radioactive detection systems can achieve sensitivity comparable to or even exceeding that of traditional radioactive methods, capable of detecting femtogram quantities of target nucleic acid.[2]

The core principle of their use lies in the process of hybridization, where the labeled probe binds to its specific target sequence.[2] The label is then detected, indicating the presence and often the quantity of the target sequence. The most common labels are haptens like biotin (B1667282) and digoxigenin (B1670575) (DIG), and fluorescent dyes.[2]

Core Components and Principles

The successful application of non-radioactive DNA probes relies on three key components: the probe label, the method of labeling, and the detection system.

Probe Labels

Biotin: A naturally occurring vitamin, biotin can be incorporated into DNA probes. Its exceptionally high affinity for the proteins avidin (B1170675) and streptavidin (Kd = 10⁻¹⁵ M) forms the basis of a highly specific and robust detection system.[2]

Digoxigenin (DIG): A steroid isolated from the digitalis plant, DIG is a hapten not found in biological systems, which minimizes non-specific binding and background signal.[4] Detection is achieved using a high-affinity anti-DIG antibody.[4]

Fluorescent Dyes: These molecules can be directly incorporated into or attached to a DNA probe and emit light of a specific wavelength upon excitation.[5] This allows for direct detection without the need for secondary enzymatic reactions.[5] Common fluorescent dyes include fluorescein, rhodamine, and cyanine (B1664457) dyes (e.g., Cy3, Cy5).

Labeling Methods

Several enzymatic methods are commonly employed to incorporate non-radioactive labels into DNA probes:

-

Random Primed Labeling: This method utilizes a mixture of random hexanucleotide primers that anneal to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes a new complementary strand, incorporating labeled deoxynucleoside triphosphates (dNTPs). This technique is highly efficient and can generate probes with high specific activity.

-

Nick Translation: This method uses DNase I to introduce single-strand breaks ("nicks") in a double-stranded DNA template. DNA polymerase I then adds labeled dNTPs at the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5' side. The result is a uniformly labeled probe.

-

PCR Labeling: Labeled dNTPs can be directly incorporated into a DNA probe during a polymerase chain reaction (PCR). This method is particularly useful when the starting template is scarce, as it simultaneously amplifies and labels the probe.

-

3' End Labeling: Terminal deoxynucleotidyl transferase (TdT) can be used to add labeled nucleotides to the 3' end of a DNA strand. This method is useful when internal labeling might interfere with hybridization.

Detection Systems

The choice of detection system depends on the label used:

-

Colorimetric Detection: This method is typically used for biotin and DIG-labeled probes. An enzyme (commonly alkaline phosphatase (AP) or horseradish peroxidase (HRP)) is conjugated to streptavidin or an anti-DIG antibody.[6] When a chromogenic substrate is added, the enzyme catalyzes a reaction that produces a colored, insoluble precipitate at the site of the hybridized probe.[6]

-

Chemiluminescent Detection: This is a highly sensitive method also used for biotin and DIG-labeled probes. The enzyme-conjugated streptavidin or anti-DIG antibody cleaves a chemiluminescent substrate, resulting in the emission of light that can be captured on X-ray film or with a digital imager.[7]

-

Fluorescent Detection: Probes labeled with fluorescent dyes are detected directly by exciting the fluorophore with a light source of a specific wavelength and capturing the emitted light at a longer wavelength using a fluorescence microscope or a specialized imager.[5]

Data Presentation: Comparative Analysis of Non-Radioactive Probes

The selection of a non-radioactive labeling and detection system often depends on the required sensitivity, the experimental application, and the available equipment. The following tables summarize key quantitative data to aid in this decision-making process.

| Probe Label | Detection Method | Reported Sensitivity | Application Context |

| Biotin | Chemiluminescent | ~0.1-1.0 fmol | Electrophoretic Mobility Shift Assay (EMSA)[8] |

| Chemiluminescent | 380 fg | Southern Blot[9] | |

| Digoxigenin (DIG) | Colorimetric/Chemiluminescent | 2-5 pg | Detection of HBV sequences[9] |

| Chemiluminescent | Detection of low abundant mRNAs in 1 µg of total RNA | Northern Blot[4] | |

| Fluorescent (Cy5) | Direct Fluorescence | Signal one order of magnitude stronger than cross-hybridization | DNA Microarray for fish identification |

| Comparison | Biotin | Digoxigenin (DIG) | Notes |

| Southern Blot (Dual Color) | Extremely bright signal | Less intense signal | A 1:20 dilution of biotin-dUTP was needed to balance the signal with the DIG-labeled probe.[2] |

| In Situ Hybridization | Low sensitivity with single-step detection | High sensitivity with single-step enzyme detection | Multi-step detection protocols yielded equally high sensitivity for both. DIG is recommended for tissues with endogenous biotin. |

| DNA Spot Blot (TEM-1 Gene) | Difficult to read, some false positives | Excellent correlation with isoelectric focusing, no false positives |

Experimental Protocols

This section provides detailed methodologies for key experiments using non-radioactive DNA probes.

Protocol for Random Primed Labeling of DNA with Biotin

This protocol is based on the principle of synthesizing a biotin-labeled DNA strand complementary to a template using random hexamer primers.

Materials:

-

DNA template (25-50 ng)

-

10x Random Hexanucleotide Primers

-

10x dNTP mix (dATP, dGTP, dCTP, dTTP)

-

Biotin-14-dCTP

-

Klenow Fragment (DNA Polymerase I, large fragment)

-

5x Klenow Buffer

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

Ethanol (B145695) (100% and 70%)

-

Sodium Acetate (B1210297) (3 M, pH 5.2)

Procedure:

-

In a microcentrifuge tube, combine 25-50 ng of the DNA template with 5 µL of 10x random hexanucleotide primers. Adjust the volume to 39 µL with nuclease-free water.

-

Denature the DNA by heating the mixture to 95-100°C for 5 minutes, then immediately place it on ice for 5 minutes to prevent re-annealing.

-

To the denatured DNA, add the following reagents in the specified order:

-

10 µL of 5x Klenow Buffer

-

5 µL of 10x dNTP mix

-

3 µL of Biotin-14-dCTP (1 mM)

-

1 µL of Klenow Fragment (5 U/µL)

-

-

Mix gently by pipetting and incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purify the biotinylated probe by ethanol precipitation:

-

Add 5 µL of 3 M sodium acetate and 125 µL of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at maximum speed for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of 70% ethanol and centrifuge for 5 minutes.

-

Air-dry the pellet and resuspend it in 20-50 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

-

Store the labeled probe at -20°C.

Protocol for Southern Blot Detection with a DIG-Labeled Probe

This protocol outlines the detection of a specific DNA sequence on a Southern blot using a digoxigenin-labeled probe and chemiluminescent detection.

Materials:

-

Nylon membrane with transferred DNA

-

DIG-labeled DNA probe

-

DIG Easy Hyb buffer (or equivalent hybridization buffer)

-

Maleic acid buffer

-

Blocking solution

-

Anti-Digoxigenin-AP (alkaline phosphatase) conjugate

-

Washing buffer

-

Detection buffer

-

Chemiluminescent substrate (e.g., CSPD or CDP-Star)

-

Hybridization oven/incubator

-

X-ray film or digital imager

Procedure:

-

Prehybridization: Place the Southern blot membrane in a hybridization bottle or bag. Add 10 mL of pre-warmed DIG Easy Hyb buffer per 100 cm² of membrane. Incubate with gentle agitation for at least 30 minutes at the calculated hybridization temperature (typically 42-50°C).

-

Hybridization: Denature the DIG-labeled probe by boiling for 5-10 minutes and then immediately chilling on ice. Add the denatured probe to fresh, pre-warmed DIG Easy Hyb buffer (typically at a concentration of 25 ng/mL). Replace the prehybridization buffer with the probe-containing hybridization solution. Incubate overnight at the hybridization temperature with gentle agitation.

-

Post-Hybridization Washes:

-

Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.

-

Wash the membrane twice for 15 minutes each in 0.5x SSC, 0.1% SDS at 68°C.

-

-

Immunological Detection:

-

Rinse the membrane briefly in Washing Buffer.

-

Incubate the membrane in Blocking Solution for 30 minutes.

-

Dilute the Anti-Digoxigenin-AP conjugate in Blocking Solution (typically 1:10,000).

-

Incubate the membrane in the antibody solution for 30 minutes.

-

Wash the membrane twice for 15 minutes each in Washing Buffer.

-

Equilibrate the membrane in Detection Buffer for 2-5 minutes.

-

-

Chemiluminescent Reaction and Signal Detection:

-

Place the membrane on a clean, flat surface. Apply the chemiluminescent substrate evenly over the membrane.

-

Immediately cover the membrane with a transparent plastic sheet, avoiding air bubbles.

-

Expose the membrane to X-ray film or a digital imager. Exposure times can range from a few minutes to several hours depending on the signal intensity.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways in the use of non-radioactive DNA probes.

References

- 1. A Dual Color Southern Blot to Visualize Two Genomes or Genic Regions Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. csus.edu [csus.edu]

- 4. [Comparative study with digoxigenin and biotin markers for the DNA probe identification of genes coding for type TEM beta-lactamases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved sensitivity of colorimetric compared to chemiluminescence ELISAs for cytokine assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of biotin-labeled nucleic acids for protein purification and agarose-based chemiluminescent electromobility shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Microarrays for Identifying Fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Comparison of TAMRA-dUTP and Other Key Rhodamine Dyes for Cellular and Molecular Analysis

In the landscape of molecular biology and drug development, fluorescent labeling is an indispensable tool. Among the plethora of available fluorophores, rhodamine dyes have long been favored for their brightness, photostability, and diverse applications. This technical guide provides an in-depth comparison of Tetramethylrhodamine-dUTP (TAMRA-dUTP) with other prominent rhodamine dyes—Texas Red, Rhodamine B, and Rhodamine 6G. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of fluorescent labels for their specific experimental needs.

Core Properties of Rhodamine Dyes: A Comparative Overview

The selection of a fluorescent dye is critically dependent on its photophysical properties. These characteristics dictate the suitability of a dye for specific instrumentation and experimental designs, such as multiplexing with other fluorophores. The following tables summarize the key quantitative data for TAMRA-dUTP and other widely used rhodamine dyes.

Table 1: Spectroscopic Properties of Selected Rhodamine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| TAMRA-dUTP | 545 - 553[1][2] | 575 - 578[1][3] | ~90,000 - 95,000[1][4][5] | ~0.1 - 0.3[6] |

| Texas Red | 586 - 596[7][8] | 603 - 615[7][8] | ~85,000[9] | ~0.93[8] |

| Rhodamine B | 545 - 546[3][] | 566 - 567[3][] | ~106,000[6] | 0.49 - 0.70[11] |

| Rhodamine 6G | 525 - 530[1][12] | 548 - 552[1][12] | ~116,000[12] | ~0.95[5][13] |

Table 2: Physicochemical Properties of Selected Rhodamine Dyes

| Dye | Molecular Formula (Base Dye) | Molecular Weight (Base Dye, g/mol ) |

| TAMRA | C₂₅H₂₂N₂O₅ | 430.45[5] |

| Texas Red (Sulforhodamine 101) | C₃₁H₃₀N₂O₇S₂ | 606.71 |

| Rhodamine B | C₂₈H₃₁ClN₂O₃ | 479.01[14] |

| Rhodamine 6G | C₂₈H₃₁ClN₂O₃ | 479.02[15] |

In-Depth Look at TAMRA-dUTP

TAMRA (Tetramethylrhodamine) is a well-established fluorophore, and its derivative, TAMRA-dUTP, allows for the direct enzymatic incorporation of the dye into DNA. This is particularly useful for generating fluorescently labeled probes for applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and nick translation.[1][16] The linkage of TAMRA to dUTP is typically via an aminoallyl linker, which ensures efficient enzymatic incorporation without significantly compromising the hybridization properties of the resulting probe.[1]

Comparison with Other Rhodamine Dyes

Texas Red , a sulforhodamine 101 derivative, is known for its bright red fluorescence and is often used in multicolor experiments due to its longer excitation and emission wavelengths, which provides good spectral separation from green and orange fluorophores.[7][8][9] Its high quantum yield makes it a very bright dye.[8]

Rhodamine B is a versatile and widely used dye in various applications, including as a tracer dye and in fluorescence microscopy.[11][17] It exhibits good stability and brightness.[17]

Rhodamine 6G is another highly fluorescent rhodamine dye with a high quantum yield, making it one of the brightest and most photostable dyes available.[4][5][13] It is often used as a standard for fluorescence quantum yield measurements.[13]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for common applications of TAMRA-dUTP and other rhodamine dyes.

Enzymatic Labeling of DNA Probes with TAMRA-dUTP via PCR

This protocol outlines the generation of a TAMRA-labeled DNA probe using PCR.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP

-

TAMRA-dUTP

-

Taq DNA polymerase and reaction buffer

-

Thermocycler

-

DNA purification kit

Protocol:

-

Reaction Setup: Prepare a PCR reaction mix. The ratio of TAMRA-dUTP to dTTP is critical and should be optimized, a common starting point is a 1:2 or 1:3 ratio of TAMRA-dUTP to dTTP.

-

PCR Amplification: Perform PCR with the appropriate cycling conditions for your template and primers.

-

Purification: Purify the PCR product to remove unincorporated TAMRA-dUTP and other reaction components using a PCR purification kit.

-

Quantification and Verification: Quantify the concentration and assess the incorporation of the TAMRA-dUTP into the probe using a spectrophotometer or a fluorometer.

Fluorescence In Situ Hybridization (FISH) with a TAMRA-labeled Probe

This protocol describes the use of a TAMRA-labeled DNA probe for FISH on fixed cells.

Materials:

-

TAMRA-labeled DNA probe

-

Microscope slides with fixed cells/tissue

-

Hybridization buffer

-

Wash buffers (e.g., SSC)

-

DAPI counterstain

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Probe Preparation: Dilute the TAMRA-labeled probe in hybridization buffer.

-

Denaturation: Denature the probe and the target DNA on the slide by heating.

-

Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber to allow hybridization.

-

Washing: Wash the slides to remove the unbound probe.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the slides with antifade medium and visualize using a fluorescence microscope with appropriate filters for TAMRA and DAPI.

Rhodamine Dyes in Signaling Pathway Analysis

While TAMRA-dUTP is primarily used for labeling nucleic acids for hybridization-based assays, fluorescently labeled nucleotides and other rhodamine derivatives can be employed in the study of signaling pathways, albeit often indirectly. For instance, fluorescently labeled antibodies against specific signaling proteins are a cornerstone of immunofluorescence, allowing for the visualization of protein localization and expression levels in response to signaling cues.

Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can utilize rhodamine dyes as acceptor fluorophores to study protein-protein interactions within a signaling cascade. For example, a protein of interest could be tagged with a donor fluorophore (e.g., a green fluorescent protein) and its interacting partner with a rhodamine-based acceptor. The proximity of the two proteins upon interaction would lead to FRET, which can be measured to quantify the interaction.

References

- 1. Signaling aptamers created using fluorescent nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. bio-rad.com [bio-rad.com]

- 4. interchim.fr [interchim.fr]

- 5. ccr.cancer.gov [ccr.cancer.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is fluorescence in situ hybridisation? [ogt.com]

- 8. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Robust 3D DNA FISH Using Directly Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent nucleobase analogue for cellular visualisation and regulation of immunostimulatory CpG oligodeoxynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02034K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ccr.cancer.gov [ccr.cancer.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aminoallyl-dUTP-5/6-TAMRA, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Molar Extinction Coefficient of Tetramethylrhodamine-dUTP

This guide provides a comprehensive overview of the molar extinction coefficient of Tetramethylrhodamine-dUTP (TMR-dUTP), including its quantitative values, the experimental protocol for its determination, and its application in DNA labeling workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Data Presentation: Physicochemical Properties of Tetramethylrhodamine Derivatives

The molar extinction coefficient for Tetramethylrhodamine (TMR) can vary slightly depending on the specific isomer and conjugation state. Below is a summary of the quantitative data for TMR-dUTP and closely related derivatives.

| Compound | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Maximum Excitation Wavelength (λex) (nm) | Maximum Emission Wavelength (λem) (nm) |

| 5-TAMRA-dUTP | Not explicitly stated | 553[1] | 577[1] |

| Aminoallyl-dUTP-5/6-TAMRA | Not explicitly stated | 545 | 575 |

| 5-TAMRA NHS Ester | 95,000 | 546 | 580 |

Note: The molar extinction coefficient for 5-TAMRA NHS Ester, a reactive precursor for labeling, is often used as a close approximation for the conjugated form.

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is determined experimentally using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Formula: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Materials:

-

Purified this compound (TMR-dUTP)

-

Appropriate solvent (e.g., 10 mM Tris-HCl, pH 7.5)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of purified TMR-dUTP using an analytical balance.

-

Dissolve the weighed TMR-dUTP in a precise volume of the appropriate solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations. This is crucial for verifying the linearity of the Beer-Lambert law.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorbance of TMR (approximately 500-600 nm).

-

-

Blank Measurement:

-

Fill a clean cuvette with the same solvent used to prepare the TMR-dUTP solutions.

-

Place the cuvette in the spectrophotometer and record a baseline or "blank" measurement. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Absorbance Measurement of TMR-dUTP Solutions:

-

Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it.

-

Measure the absorbance of each of the serially diluted TMR-dUTP solutions.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax versus the molar concentration of the TMR-dUTP solutions.

-

The plot should yield a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

-

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate key experimental workflows involving this compound.

References

The Quantum Yield of TAMRA-dUTP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum yield and photophysical properties of 5-Carboxytetramethylrhodamine (TAMRA) conjugated to deoxyuridine triphosphate (dUTP). Aimed at researchers, scientists, and professionals in drug development, this document details the fluorescence quantum yield of TAMRA-dUTP in various states, outlines a detailed protocol for its measurement, and illustrates a key application in molecular biology.

Core Photophysical Properties of TAMRA and TAMRA-dUTP

TAMRA is a widely utilized rhodamine-based fluorophore in molecular biology, valued for its bright orange-red fluorescence and photostability.[1] Its application extends to labeling nucleic acids, such as dUTP, for use in a variety of techniques including Fluorescence In Situ Hybridization (FISH), microarray analysis, and real-time PCR. The conjugation of TAMRA to dUTP allows for the enzymatic incorporation of the fluorophore into DNA, enabling the visualization and tracking of specific sequences.

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for quantitative fluorescence-based assays. For TAMRA, this value is highly dependent on its local environment, including its conjugation state, the solvent, pH, and proximity to other molecules.

Quantitative Data Summary

The following table summarizes the key photophysical properties of TAMRA and its dUTP conjugate under various conditions.

| Property | Value | Condition/State |

| Excitation Maximum (λex) | ~553 - 565 nm | Free dye and conjugated |

| Emission Maximum (λem) | ~577 - 580 nm | Free dye and conjugated |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | In Tris-HCl, pH 7.5 |

| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5 | General value for TAMRA dye[1] |

| 0.16 - 0.21 | Incorporated into double-stranded DNA | |

| >93% Quenched | Covalent dimer formation |

Note: The exact spectral characteristics can vary depending on the specific linker used for conjugation and the surrounding microenvironment.

The quantum yield of TAMRA is notably influenced by its molecular state. While the free dye exhibits a relatively high quantum yield, this can be significantly altered upon conjugation and incorporation into DNA.[2] Dimerization of TAMRA molecules can lead to substantial fluorescence quenching.[3] Furthermore, interactions with specific DNA bases, particularly guanine, can also result in quenching of the TAMRA fluorescence. The fluorescence of TAMRA is also sensitive to pH, with optimal performance in neutral to slightly acidic conditions; at a pH greater than 8.0, the quantum yield is reduced.[1] Interestingly, one study reported a six-fold increase in emission when TAMRA was conjugated to an oligonucleotide, highlighting the complex interplay of factors that can affect its fluorescence.

Experimental Protocol: Relative Quantum Yield Measurement of TAMRA-dUTP

The most common and accessible method for determining the fluorescence quantum yield of a sample is the relative method. This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.

Materials and Equipment

-

Fluorometer capable of measuring excitation and emission spectra

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

TAMRA-dUTP solution of unknown quantum yield

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectroscopic grade solvent (e.g., Tris-HCl buffer, pH 7.5)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the TAMRA-dUTP sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances to prepare would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 545 nm for TAMRA-dUTP).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band of the fluorophore (e.g., 560 nm to 700 nm for TAMRA-dUTP).

-

It is crucial that the excitation and emission slit widths, as well as all other instrument parameters, are kept constant for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

For both the TAMRA-dUTP sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The resulting plots should be linear. Determine the slope of the best-fit line for both the sample and the standard.

-

-

Quantum Yield Calculation:

-

The quantum yield of the TAMRA-dUTP sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the TAMRA-dUTP sample.

-

Slope_std is the slope from the plot for the standard.

-

η_sample is the refractive index of the solvent used for the sample.

-

η_std is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φ_sample = Φ_std * (Slope_sample / Slope_std)

-

-

Visualization of Experimental Workflow: Fluorescence In Situ Hybridization (FISH)

TAMRA-dUTP is a key reagent in Fluorescence In Situ Hybridization (FISH), a powerful technique used to visualize specific DNA sequences within chromosomes. The following diagram illustrates a typical workflow for a FISH experiment using a TAMRA-dUTP labeled probe.

References

- 1. lifetein.com [lifetein.com]

- 2. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

Tetramethylrhodamine-dUTP: A Comprehensive Technical Guide for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylrhodamine-dUTP (TMR-dUTP) is a fluorescently labeled deoxyuridine triphosphate analog that serves as a critical tool in molecular biology for the non-radioactive labeling of DNA. Its bright orange-red fluorescence, coupled with its ability to be enzymatically incorporated into DNA, makes it a versatile reagent for a multitude of applications, including fluorescence in situ hybridization (FISH), terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) for apoptosis detection, and PCR-based probe generation. This guide provides an in-depth overview of the core principles of TMR-dUTP, detailed experimental protocols for its key applications, and a summary of its quantitative properties to empower researchers in their cellular and molecular investigations.

Core Concepts of this compound